Psoberan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

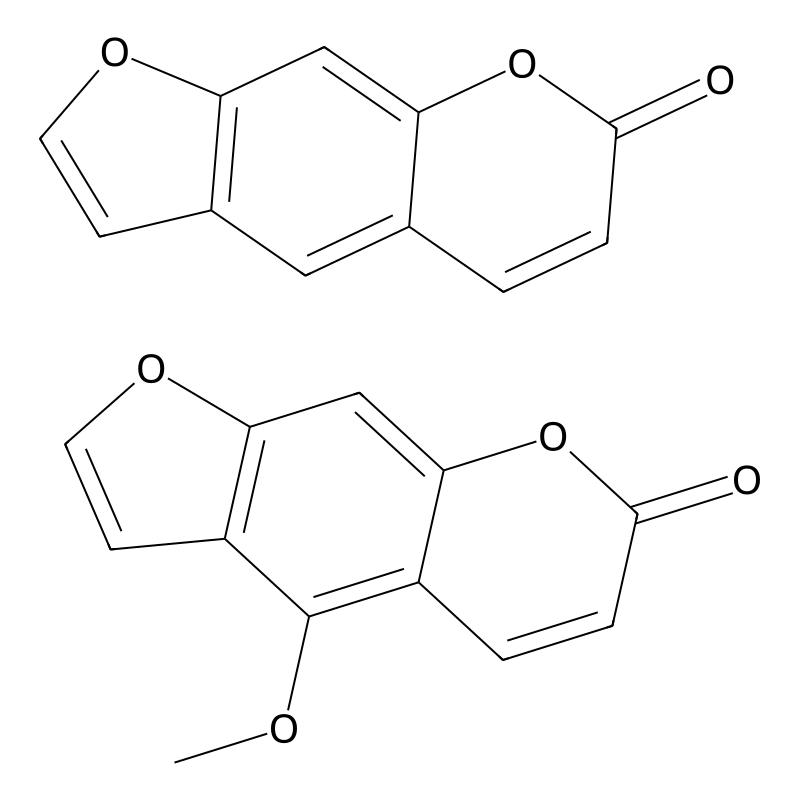

Psoberan is an organic compound classified as a furocoumarin, specifically belonging to the family of 5-methoxypsoralens. Its chemical formula is , and it is identified by the Chemical Abstracts Service registry number 52810-75-0. This compound is notable for its photosensitizing properties, which make it useful in various therapeutic applications, particularly in phototherapy for skin conditions such as psoriasis and vitiligo. Psoberan is derived from natural sources, primarily isolated from fig leaves, where it occurs as a mixture of related compounds including puroralen and bergapten .

Psoberan exhibits significant biological activity, particularly as a photosensitizer. Its mechanism involves the absorption of ultraviolet light, which activates the compound and leads to the generation of reactive oxygen species. These species can induce apoptosis in abnormal skin cells, making Psoberan effective in treating conditions like psoriasis and vitiligo. Additionally, studies have shown that Psoberan has antimicrobial properties, which may contribute to its therapeutic efficacy .

The synthesis of Psoberan can be achieved through several methods:

- Extraction from Natural Sources: Psoberan can be extracted from fig leaves (Ficus carica), where it occurs naturally alongside other furocoumarins.

- Synthetic Routes: Chemical synthesis may involve the modification of simpler psoralen derivatives or other furocoumarins through methoxylation at the C5 position to yield Psoberan .

- Chemical Derivatization: Various synthetic strategies may also include the use of specific reagents that facilitate the formation of the methoxy group on the psoralen backbone.

Psoberan has a range of applications:

- Phototherapy: Utilized in treating skin disorders such as psoriasis and vitiligo due to its ability to induce cellular apoptosis upon UV activation.

- Research: Employed in studies investigating DNA interactions and mechanisms of action for photosensitizers.

- Antimicrobial Agent: Investigated for its potential use against various microbial infections due to its inherent antimicrobial properties .

Interaction studies involving Psoberan focus on its binding affinity with DNA and other biological macromolecules. Research indicates that upon activation by ultraviolet light, Psoberan forms adducts with DNA, which can lead to mutations or cell death in rapidly dividing cells, such as those found in psoriatic lesions. Additionally, studies have explored its interactions with other drugs and compounds to assess potential synergistic effects or antagonistic interactions during treatment regimens .

Several compounds share structural or functional similarities with Psoberan. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Psoralen | Furocoumarin | Base structure for many derivatives; used in phototherapy. |

| Bergapten | Furocoumarin | Known for its role in plant defense; also a photosensitizer but less potent than Psoberan. |

| Methoxsalen | Synthetic derivative | Used specifically in photochemotherapy; similar mechanism but different efficacy profile. |

| Heraclenol | Furocoumarin | Exhibits similar biological activities but varies in potency and application scope. |

Psoberan's uniqueness lies in its specific combination of structural features and biological activities that enhance its effectiveness as a photosensitizer compared to these similar compounds .